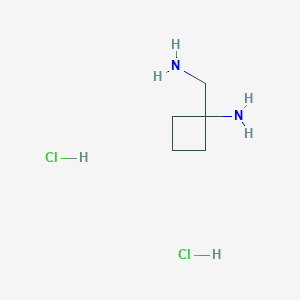
2-Hexyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Pyrrole derivatives have been known to interact with various biological targets, such as fibroblast growth factor receptors (fgfrs)
Mode of Action
It is known that pyrrole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The specific interactions between 2-Hexyl-1H-pyrrole and its targets remain to be elucidated.
Biochemical Pathways
Pyrrole derivatives have been shown to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes
Result of Action
Pyrrole derivatives have been shown to have various biological activities, such as anti-inflammatory, antiviral, and antituberculosis effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of pyrrole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, hexane-2,5-dione can be reacted with ammonia or a primary amine under acidic conditions to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves the same Paal-Knorr synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. Catalysts such as iron(III) chloride can be used to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated pyrroles, such as 2-bromo-1H-pyrrole.
Wissenschaftliche Forschungsanwendungen
2-Hexyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Pyrrole: The parent compound with a simpler structure.
2-Methyl-1H-pyrrole: Similar structure but with a methyl group instead of a hexyl group.
2-Phenyl-1H-pyrrole: Contains a phenyl group, offering different chemical properties.
Uniqueness: 2-Hexyl-1H-pyrrole is unique due to its hexyl side chain, which imparts distinct chemical and physical properties. This side chain increases the compound’s hydrophobicity, making it more suitable for applications involving lipid interactions and organic solvents .
Eigenschaften
IUPAC Name |
2-hexyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVYMRBTVNNTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride](/img/structure/B2884469.png)


![1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2884472.png)


![2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2884475.png)
![5-Ethyl-4-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2884476.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenoxybenzamide](/img/structure/B2884481.png)



